molecular formula C11H11NO B3335203 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one CAS No. 1092794-08-5

1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one

Cat. No.: B3335203
CAS No.: 1092794-08-5
M. Wt: 173.21 g/mol
InChI Key: LKOZZVJLXRDMHK-UHFFFAOYSA-N
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Description

1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one is a spiro compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an isoquinoline moiety Spiro compounds are known for their distinct structural features, which often result in unique chemical and physical properties

Preparation Methods

The synthesis of 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. For instance, the reaction might involve the use of a cyclopropane derivative and an isoquinoline derivative, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or cyclopropane rings are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the isoquinoline moiety’s electronic properties contribute to its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one can be compared with other spiro compounds such as spiro[fluorene-9,9’-xanthene] and spiro[cyclopropane-1,4’-pyrrolidine]. These compounds share the spirocyclic structure but differ in their specific ring systems and substituents. The uniqueness of 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one lies in its combination of the cyclopropane and isoquinoline rings, which imparts distinct chemical and physical properties .

Similar compounds include:

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[cyclopropane-1,4’-pyrrolidine]
  • Spiro[cyclopropane-1,4’-piperidine]

Properties

IUPAC Name

spiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-11(5-6-11)9-4-2-1-3-8(9)7-12-10/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZZVJLXRDMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732144
Record name 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092794-08-5
Record name 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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